molecular formula C13H9BrClFO B15087542 2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene

2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene

Cat. No.: B15087542
M. Wt: 315.56 g/mol
InChI Key: UGUKYLYIZBBPSB-UHFFFAOYSA-N
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Description

2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene typically involves the reaction of 4-bromophenol with 1-chloro-3-fluorobenzene in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenoxy)methyl)oxirane
  • Methyl 2-(4-bromophenoxy)acetate
  • 4-(4-Bromophenyl)-thiazol-2-amine

Uniqueness

2-((4-Bromophenoxy)methyl)-1-chloro-3-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts specific chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H9BrClFO

Molecular Weight

315.56 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]-1-chloro-3-fluorobenzene

InChI

InChI=1S/C13H9BrClFO/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2

InChI Key

UGUKYLYIZBBPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)Br)F

Origin of Product

United States

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